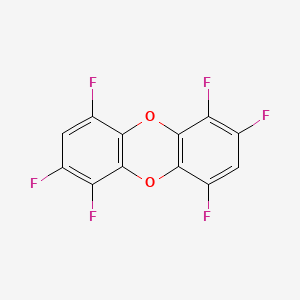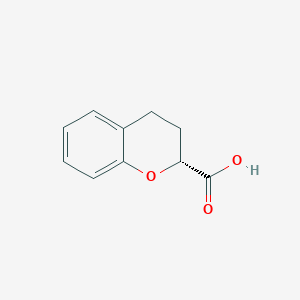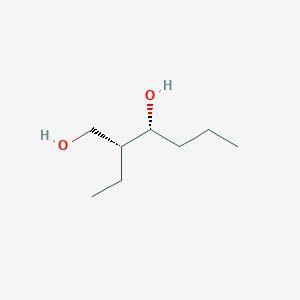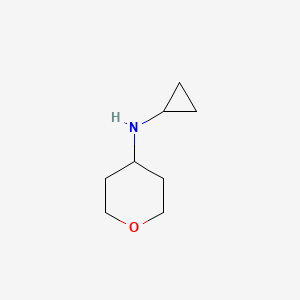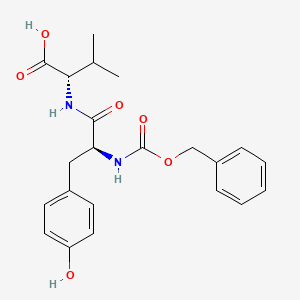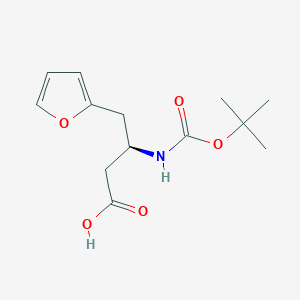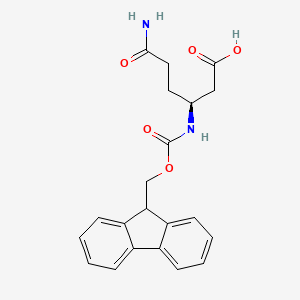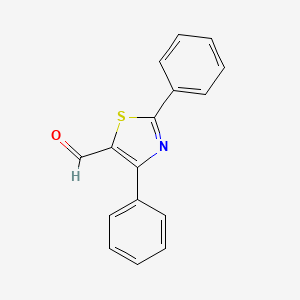
2,4-Diphenyl-1,3-thiazole-5-carbaldehyde
Overview
Description
2,4-Diphenyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with two phenyl groups and an aldehyde group The thiazole ring, which consists of sulfur and nitrogen atoms, is known for its aromaticity and reactivity
Mechanism of Action
Target of Action
2,4-Diphenyl-1,3-thiazole-5-carbaldehyde, a derivative of thiazole, has been found to exhibit diverse biological activities . Thiazoles are known to interact with various targets, including DNA and topoisomerase II , and have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its diverse biological activities.
Biochemical Pathways
For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines
Result of Action
Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects could result from the compound’s interactions with its targets and its influence on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
2,4-Diphenyl-1,3-thiazole-5-carbaldehyde plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound has been found to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and cell death . Additionally, this compound has been reported to exhibit antioxidant properties by scavenging free radicals and protecting biomolecules from oxidative damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. For instance, the compound binds to the active site of topoisomerase II, leading to the inhibition of its catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This results in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of oxidative stress . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in vital organs and the disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be localized to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications. For example, the compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and nuclear proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2,4-diphenyl-1,3-thiazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2,4-diphenyl-1,3-thiazole is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms at reactive positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 2,4-Diphenyl-1,3-thiazole-5-carboxylic acid.
Reduction: 2,4-Diphenyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Diphenyl-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-1,3-thiazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2,4-Diphenyl-1,3-thiazole-5-methanol:
4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde: Contains a chloro and diphenylamino group, which can influence its electronic properties and reactivity.
Uniqueness
2,4-Diphenyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of both phenyl groups and an aldehyde group on the thiazole ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in chemical synthesis and biological research.
Properties
IUPAC Name |
2,4-diphenyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWTHNKWALNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428745 | |
| Record name | 2,4-diphenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864068-85-9 | |
| Record name | 2,4-diphenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



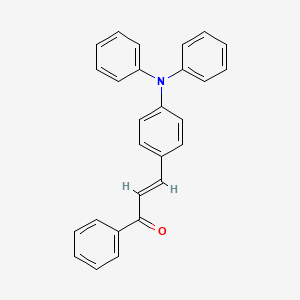
![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)

![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)

